molecular formula C12H19N B1526100 Methyl[2-methyl-2-(4-methylphenyl)propyl]amine CAS No. 1225515-12-7

Methyl[2-methyl-2-(4-methylphenyl)propyl]amine

Cat. No. B1526100
M. Wt: 177.29 g/mol
InChI Key: COOJIICPCHDRLD-UHFFFAOYSA-N
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Description

“Methyl[2-methyl-2-(4-methylphenyl)propyl]amine” is a chemical compound with the molecular formula C12H19N. It is a derivative of amine, which is a functional group that contains a basic nitrogen atom with a lone pair .


Molecular Structure Analysis

The molecular structure of “Methyl[2-methyl-2-(4-methylphenyl)propyl]amine” consists of a central nitrogen atom bonded to a methyl group and a 2-methyl-2-(4-methylphenyl)propyl group. The presence of the nitrogen atom classifies it as an amine .

Scientific Research Applications

Neurological Research Applications

  • Research has investigated the role of Methyl[2-methyl-2-(4-methylphenyl)propyl]amine analogs in neurological conditions. For instance, compounds structurally related to Methyl[2-methyl-2-(4-methylphenyl)propyl]amine have been studied for their effects on parkinsonism, revealing potential neurotoxic impacts that mimic Parkinson's disease symptoms, providing insight into the disease's pathophysiology and potential environmental factors contributing to its development (Davis et al., 1979).

Metabolic Studies

  • Studies on metabolism and exposure to heterocyclic amines in foods have highlighted the importance of understanding how compounds like Methyl[2-methyl-2-(4-methylphenyl)propyl]amine are processed by the body. This research is crucial for assessing risks associated with exposure to certain dietary components and their potential carcinogenicity, thereby informing dietary recommendations and public health policies (Ushiyama et al., 1991).

Xenobiotic Metabolism

  • Investigations into the body's ability to metabolize xenobiotics, or foreign chemical substances, have included studies on compounds similar to Methyl[2-methyl-2-(4-methylphenyl)propyl]amine. Understanding the enzymatic pathways involved in the metabolism of such compounds can improve our knowledge of individual differences in drug metabolism and potential toxicities, aiding in personalized medicine approaches (Boobis et al., 1994).

Environmental and Dietary Exposure Assessment

  • Research on environmental and dietary exposure to amines, including compounds structurally related to Methyl[2-methyl-2-(4-methylphenyl)propyl]amine, assesses human exposure levels through various sources, such as cooked meats. These studies are significant for evaluating potential health risks and developing guidelines to minimize exposure to harmful compounds (Wakabayashi et al., 1993).

properties

IUPAC Name

N,2-dimethyl-2-(4-methylphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-10-5-7-11(8-6-10)12(2,3)9-13-4/h5-8,13H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOJIICPCHDRLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl[2-methyl-2-(4-methylphenyl)propyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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